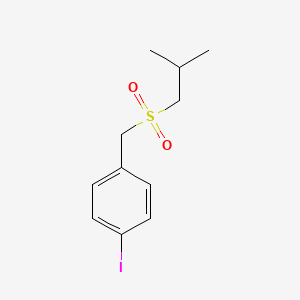![molecular formula C9H12ClN3O2 B7360157 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea is a chemical compound with potential applications in scientific research. It is a white solid that is soluble in water and organic solvents. This compound belongs to the class of urea derivatives and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea involves its ability to bind to specific sites on the target protein, thereby disrupting the protein-protein interaction. This leads to downstream effects such as inhibition of gene expression and cell proliferation.
Biochemical and physiological effects:
In addition to its role as a modulator of protein-protein interactions, 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea has been shown to have other biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of certain enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea in lab experiments is its specificity for certain target proteins, which allows for more precise modulation of protein-protein interactions. However, one limitation is that this compound may have off-target effects on other proteins, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea. One area of interest is the development of more potent and selective inhibitors of c-Myc-Max interaction, which could have therapeutic applications in cancer treatment. Another potential direction is the investigation of the antiviral properties of this compound, with the aim of developing new treatments for viral infections. Additionally, further studies could be conducted to elucidate the biochemical and physiological effects of 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea, which could lead to new insights into its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea involves the reaction of 5-chloro-3-pyridinecarboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with urea to obtain the final product.
Applications De Recherche Scientifique
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea has shown potential in scientific research as a modulator of protein-protein interactions. Specifically, it has been found to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, which plays a critical role in cancer cell growth and proliferation. This compound has also been studied for its potential as an antiviral agent, with promising results against the Human Immunodeficiency Virus (HIV).
Propriétés
IUPAC Name |
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-6(5-14)12-9(15)13-8-2-7(10)3-11-4-8/h2-4,6,14H,5H2,1H3,(H2,12,13,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMBQFFHQMAPF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)NC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)NC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)

![2-(3-acetylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]acetamide](/img/structure/B7360104.png)
![5-[3-(3-hydroxy-3-phenylazetidin-1-yl)-3-oxopropyl]-1H-pyridin-2-one](/img/structure/B7360106.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)

![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![2-[1-[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethyl]pyrimidine](/img/structure/B7360136.png)
![4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol](/img/structure/B7360165.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
![2,2-Difluoro-3-(4-imidazo[1,5-a]quinoxalin-4-ylpiperazin-1-yl)propan-1-ol](/img/structure/B7360175.png)